2-(N-Morpholino)ethanesulfonic acid-D13
Overview
Description
“2-(N-Morpholino)ethanesulfonic acid-D13” (also known as MES-D13) is a zwitterionic organic compound . It is a Good’s buffer substance with a pKa of 6.15 at 20°C . It is used as an acidic buffer in specific biological processes . The compound is odorless and appears as a white crystalline material . It is stable in most chemicals and enzymes, and does not complex with metal ions .
Molecular Structure Analysis
The molecular formula of “2-(N-Morpholino)ethanesulfonic acid-D13” is C6H13NO4S . It has a molecular weight of 208.32 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D2/hD .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(N-Morpholino)ethanesulfonic acid-D13” are not available, it’s known that MES, a similar compound, is used as a component of the elution buffer used to elute plasma from α2-macroglobulin affinity column .
Physical And Chemical Properties Analysis
“2-(N-Morpholino)ethanesulfonic acid-D13” has a molecular weight of 208.32 g/mol . It has a computed XLogP3-AA value of -3.5, indicating its solubility in water . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its topological polar surface area is 75.2 Ų .
Scientific Research Applications
1. Electrochemical Studies
2-(N-morpholino)ethanesulfonic acid (MES) is used in electrochemical studies, particularly for investigating the behavior of metal ions like cadmium and lead. MES serves as a suitable pH buffer for determining these metals by differential pulse polarography and differential pulse anodic stripping voltammetry, as it does not complex with these metals and does not significantly modify the reversibility of the electrochemical processes under experimental conditions (Soares, Conde, Almeida, & Vasconcelos, 1999).
2. Interaction with Macromolecules
MES is important in the study of interactions with macromolecules. For instance, its effects on the lower critical solution temperature phase transition of poly(N-isopropylacrylamide), a model compound for protein, have been observed. MES, along with other buffers, impacts the hydration structures and subsequent aggregation of these macromolecules (Taha, Gupta, Khoiroh, & Lee, 2011).
3. Solubility and Phase Separation Studies
The solubility and phase separation characteristics of MES in aqueous solutions with other solvents like 1,4-dioxane and ethanol are also a subject of research. These studies help understand the properties of MES in different solvent environments, which is crucial for its application in various scientific experiments (Taha & Lee, 2011).
4. Determination of Dissociation Constants
MES is used in determining the dissociation constants of various compounds. For example, the second-stage dissociation constant values of MES in different solvent mixtures provide insights into its chemical behavior under varying conditions (Azab, 1993).
5. Studies in Biochemistry and Molecular Biology
MES is extensively used in biochemistry and molecular biology, for instance, in examining the interaction of biological buffers with macromolecules. It plays a crucial role in stabilizing the pH of solutions, which is critical in biological experiments (Frick & Mitchell, 1993).
Safety and Hazards
Contact with “2-(N-Morpholino)ethanesulfonic acid-D13” is hazardous . Skin or eye exposure should be cleaned well with water and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust . It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides .
properties
IUPAC Name |
deuterio 1,1,2,2-tetradeuterio-2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-ZPJQSATDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Morpholino)ethanesulfonic acid-D13 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.